Cas no 401567-12-2 (2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole)

2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole
- 1H-Benzimidazole,2-chloro-5-fluoro-1-methyl-
- 1H-Benzimidazole,2-chloro-5-fluoro-1-methyl-(9CI)
- 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole
- 2-chloro-5-fluoro-1-methyl-1H-benzimidazole
- ZOHVWGDSBHMZLO-UHFFFAOYSA-N
- DTXSID401264512
- 2-chloro-5-fluoro-1-methylbenzimidazole
- AKOS015899368
- EN300-3277442
- 401567-12-2
- SCHEMBL194305
-
- MDL: MFCD14706374
- Inchi: InChI=1S/C8H6ClFN2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9/h2-4H,1H3
- InChI Key: ZOHVWGDSBHMZLO-UHFFFAOYSA-N
- SMILES: ClC1N(C)C2C=CC(F)=CC=2N=1
Computed Properties
- Exact Mass: 184.0203541g/mol
- Monoisotopic Mass: 184.0203541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- Density: 1.408
- Boiling Point: 307.997 °C at 760 mmHg
- Flash Point: 140.072 °C
2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3277442-1.0g |
2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole |
401567-12-2 | 95.0% | 1.0g |
$115.0 | 2025-03-18 | |
Enamine | EN300-3277442-2.5g |
2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole |
401567-12-2 | 95.0% | 2.5g |
$229.0 | 2025-03-18 | |
Enamine | EN300-3277442-0.1g |
2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole |
401567-12-2 | 95.0% | 0.1g |
$40.0 | 2025-03-18 | |
Aaron | AR00CXA6-5g |
1H-Benzimidazole,2-chloro-5-fluoro-1-methyl-(9CI) |
401567-12-2 | 95% | 5g |
$508.00 | 2023-12-15 | |
1PlusChem | 1P00CX1U-100mg |
1H-Benzimidazole,2-chloro-5-fluoro-1-methyl-(9CI) |
401567-12-2 | 95% | 100mg |
$108.00 | 2024-05-03 | |
Aaron | AR00CXA6-500mg |
1H-Benzimidazole,2-chloro-5-fluoro-1-methyl-(9CI) |
401567-12-2 | 95% | 500mg |
$149.00 | 2025-02-14 | |
1PlusChem | 1P00CX1U-1g |
1H-Benzimidazole,2-chloro-5-fluoro-1-methyl-(9CI) |
401567-12-2 | 95% | 1g |
$198.00 | 2024-05-03 | |
Enamine | EN300-3277442-10g |
2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole |
401567-12-2 | 95% | 10g |
$541.0 | 2023-09-04 | |
1PlusChem | 1P00CX1U-2.5g |
1H-Benzimidazole,2-chloro-5-fluoro-1-methyl-(9CI) |
401567-12-2 | 95% | 2.5g |
$335.00 | 2024-05-03 | |
1PlusChem | 1P00CX1U-5g |
1H-Benzimidazole,2-chloro-5-fluoro-1-methyl-(9CI) |
401567-12-2 | 95% | 5g |
$496.00 | 2024-05-03 |
2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole Related Literature
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Additional information on 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole
Introduction to 2-Chloro-5-Fluoro-1-Methyl-1H-1,3-Benzodiazole (CAS No. 401567-12-2)
2-Chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole (CAS No. 401567-12-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique combination of chlorine, fluorine, and methyl substituents on the benzodiazole ring imparts specific chemical and biological properties that make it an intriguing candidate for various research and development purposes.
The molecular structure of 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole is characterized by a benzene ring fused with a diazole ring, with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 1-position. These substituents play crucial roles in modulating the compound's reactivity, solubility, and biological activity. The presence of halogen atoms, particularly chlorine and fluorine, can enhance the compound's lipophilicity and metabolic stability, which are important factors in drug design.
In recent years, 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole has been extensively studied for its potential as a lead compound in the development of novel therapeutic agents. Research has shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a promising candidate for the treatment of metabolic disorders.
Moreover, 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole has been investigated for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can effectively reduce inflammation by modulating the activity of key inflammatory mediators. This property makes it a potential candidate for the development of anti-inflammatory drugs for conditions such as arthritis and other inflammatory diseases.
The pharmacokinetic properties of 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is readily absorbed from the gastrointestinal tract and has good bioavailability. Its lipophilic nature allows it to cross biological membranes easily, enabling it to reach target tissues effectively. Additionally, the compound has been found to have a reasonable half-life in vivo, which is beneficial for maintaining therapeutic concentrations over extended periods.
In terms of safety and toxicity, preliminary studies have indicated that 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole is well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), further preclinical and clinical studies are necessary to fully evaluate its safety profile. These studies will help to identify any potential adverse effects and determine the optimal dosing regimens for different therapeutic applications.
The synthetic route for preparing 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole is well-established and can be efficiently carried out using standard organic synthesis techniques. The synthesis typically involves several steps, including the formation of the benzodiazole ring through cyclization reactions and subsequent functionalization with chlorine and fluorine substituents. The availability of robust synthetic methods ensures that this compound can be produced on a large scale for both research and commercial purposes.
In conclusion, 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole (CAS No. 401567-12-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to its growing importance in the field.
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